molecular formula C22H21NO5S B2520708 ((4-(o-Tolyloxy)phenyl)sulfonyl)phenylalanine CAS No. 1008052-21-8

((4-(o-Tolyloxy)phenyl)sulfonyl)phenylalanine

Cat. No.: B2520708
CAS No.: 1008052-21-8
M. Wt: 411.47
InChI Key: KRUVZJXWRXSMFO-UHFFFAOYSA-N
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Description

((4-(o-Tolyloxy)phenyl)sulfonyl)phenylalanine: is a synthetic organic compound with the molecular formula C22H21NO5S and a molecular weight of 411.48 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a phenylalanine moiety, with an o-tolyloxy substituent on the phenyl ring. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4-(o-Tolyloxy)phenyl)sulfonyl)phenylalanine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the o-tolyloxy intermediate: This involves the reaction of o-cresol with a suitable halogenated phenyl compound under basic conditions to form the o-tolyloxy intermediate.

    Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.

    Coupling with phenylalanine: The final step involves coupling the sulfonylated intermediate with phenylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((4-(o-Tolyloxy)phenyl)sulfonyl)phenylalanine can undergo oxidation reactions, particularly at the methyl group of the o-tolyloxy substituent, forming corresponding carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl chloride.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: ((4-(o-Tolyloxy)phenyl)sulfonyl)phenylalanine is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications due to its ability to mimic natural amino acids.

Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of pharmaceutical compounds and as a tool in drug discovery.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ((4-(o-Tolyloxy)phenyl)sulfonyl)phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The o-tolyloxy group provides additional hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • ((4-(p-Tolyloxy)phenyl)sulfonyl)phenylalanine
  • ((4-(m-Tolyloxy)phenyl)sulfonyl)phenylalanine
  • ((4-(o-Methoxyphenyl)sulfonyl)phenylalanine

Uniqueness: ((4-(o-Tolyloxy)phenyl)sulfonyl)phenylalanine is unique due to the specific positioning of the o-tolyloxy group, which influences its chemical reactivity and biological interactions. Compared to its para and meta analogs, the ortho position provides distinct steric and electronic effects, making it a valuable compound in research applications.

Properties

IUPAC Name

2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S/c1-16-7-5-6-10-21(16)28-18-11-13-19(14-12-18)29(26,27)23-20(22(24)25)15-17-8-3-2-4-9-17/h2-14,20,23H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUVZJXWRXSMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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